molecular formula C11H15N B11918646 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline CAS No. 65818-00-0

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11918646
CAS No.: 65818-00-0
M. Wt: 161.24 g/mol
InChI Key: RXDXHINXYVKPCA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can yield different products. For instance, refluxing the reagents without a solvent forms 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene produces 2-cyano-3-(dimethylamino)prop-2-enethioamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes like CDK2 and DHFR, which are involved in cell cycle regulation and DNA synthesis, respectively. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

65818-00-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h7H,3-6H2,1-2H3

InChI Key

RXDXHINXYVKPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C(=N1)C

Origin of Product

United States

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